![molecular formula C16H14N4O3 B2471532 (E)-4-(2,5-dioxopyrrolidin-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile CAS No. 392325-04-1](/img/structure/B2471532.png)
(E)-4-(2,5-dioxopyrrolidin-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(2,5-dioxopyrrolidin-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile is a useful research compound. Its molecular formula is C16H14N4O3 and its molecular weight is 310.313. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(2,5-dioxopyrrolidin-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(2,5-dioxopyrrolidin-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Facile Access to Novel Spiroxindole Derivatives
A study by Poomathi et al. (2015) explored the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives through 1,3-dipolar cycloaddition reactions. These compounds were derived from isatin or N-substituted isatin and secondary amino acids like sarcosine or S-proline, reacting with benzo-imidazol-2-yl-3-phenylacrylonitrile. The resulting compounds, characterized by various spectroscopic methods and X-ray diffraction, demonstrate the potential for creating diverse spiroxindole frameworks with applications in medicinal chemistry and material science Poomathi et al., 2015.
Novel Benzo[4,5]imidazo[1,2-a]pyridine Derivatives
Goli-Garmroodi et al. (2015) developed a series of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives via a reaction involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and different ethyl 2,4-dioxo-4-arylbutanoate derivatives. These compounds were synthesized efficiently within a short duration and showcased good to excellent yields, indicating their potential utility in the development of new pharmacologically active compounds Goli-Garmroodi et al., 2015.
Antioxidant Activity of Fused Heterocyclic Compounds
Salem et al. (2015) investigated the antioxidant properties of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives. These compounds, including thiazolopyrimidines and pyrrolothiazolopyrimidine derivatives, were synthesized and characterized, showing significant antioxidant activities. This study highlights the potential of these heterocyclic compounds in the development of new antioxidant agents Salem et al., 2015.
Synthesis and Biological Activity of Imidazo[1,2-a]pyridines
Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines with potential antiulcer properties. These compounds, substituted at the 3-position, were designed as antisecretory and cytoprotective agents. The study involved the synthesis of various intermediates, leading to compounds with promising cytoprotective activities in ethanol and hydrochloric acid-induced ulcer models Starrett et al., 1989.
Propiedades
IUPAC Name |
(Z)-4-(2,5-dioxopyrrolidin-1-yl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-19-12-5-3-2-4-11(12)18-16(19)10(8-17)13(21)9-20-14(22)6-7-15(20)23/h2-5,21H,6-7,9H2,1H3/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAYUWYKWUNRCD-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(CN3C(=O)CCC3=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/CN3C(=O)CCC3=O)\O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2,5-dioxopyrrolidin-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.